2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide
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Overview
Description
2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide is a synthetic organic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with butyl, hydroxy, and methyl groups, as well as an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the butyl, hydroxy, and methyl substituents. The final step involves the acylation of the pyrimidine derivative with N,N-dimethylacetamide.
Preparation of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.
Substitution Reactions:
Acylation: The final step involves the acylation of the substituted pyrimidine with N,N-dimethylacetamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production requires careful control of reaction conditions, purification processes, and quality assurance to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the acetamide moiety to an amine.
Substitution: The pyrimidine ring can undergo substitution reactions with electrophiles or nucleophiles to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the acetamide moiety may produce amines.
Scientific Research Applications
2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-hydroxy-6-methylpyrimidine: A pyrimidine derivative with similar structural features but different functional groups.
2-butyl-4-hydroxy-6-methylpyrimidine: Another pyrimidine derivative with a butyl group but lacking the acetamide moiety.
Uniqueness
2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H21N3O2 |
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Molecular Weight |
251.32 g/mol |
IUPAC Name |
2-(2-butyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C13H21N3O2/c1-5-6-7-11-14-9(2)10(13(18)15-11)8-12(17)16(3)4/h5-8H2,1-4H3,(H,14,15,18) |
InChI Key |
OAMDXZTUOHORAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(C(=O)N1)CC(=O)N(C)C)C |
Origin of Product |
United States |
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